6-Bromo-8-fluoroquinolin-2-amine
Description
Significance of Quinoline (B57606) Scaffold in Chemical Research
The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. nih.govtandfonline.comusc.edunih.gov Its aromatic and heterocyclic nature provides a rigid framework that can be readily functionalized, allowing for the systematic investigation of structure-activity relationships. usc.edu This versatility has led to the development of a vast number of quinoline derivatives with a wide array of applications. nih.govbenthamdirect.com The quinoline core is a common feature in many approved drugs and compounds currently under clinical investigation, highlighting its importance in the pharmaceutical industry. tandfonline.com
Role of Halogen and Amino Substituents in Quinoline Derivatives
The introduction of halogen atoms and amino groups onto the quinoline scaffold dramatically influences the molecule's physicochemical and biological properties. Halogens, such as bromine and fluorine, can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.govresearchgate.net The position and nature of the halogen are critical; for instance, a halogen at the 7-position of a 4-aminoquinoline (B48711) has been associated with activity against resistant strains of Plasmodium falciparum. nih.govacs.org
The amino group, a key hydrogen bond donor and acceptor, often plays a crucial role in the biological activity of quinoline derivatives. nih.gov Its basicity and position on the quinoline ring can dictate how the molecule interacts with acidic cellular compartments and biological macromolecules. nih.govfrontiersin.org For example, the 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drugs. nih.govnih.gov The combination of halogens and amino groups can lead to compounds with unique electronic and steric properties, making them valuable tools for chemical and biological research. nih.gov
Academic and Research Landscape of 6-Bromo-8-fluoroquinolin-2-amine and Related Structures
The specific compound, this compound, is part of a broader exploration into the synthesis and properties of polysubstituted quinolines. While detailed research findings exclusively on this compound are not extensively documented in publicly available literature, its constituent parts—the quinoline core, the bromo group at position 6, the fluoro group at position 8, and the amino group at position 2—suggest its potential as a building block in the synthesis of more complex molecules. moldb.com
The academic landscape is populated with studies on structurally related compounds. For instance, various 6-bromoquinoline (B19933) and 8-fluoroquinoline (B1294397) derivatives have been synthesized and investigated. synthenta.comchemicalbook.comsynthenta.comnih.gov The synthesis of such compounds often involves multi-step processes, including Friedländer annulation or Conrad-Limpach synthesis to construct the quinoline core, followed by regioselective halogenation and amination reactions. nih.govyoutube.comwikipedia.org Research into these related structures provides a foundation for understanding the potential synthetic routes to and chemical behavior of this compound.
The table below presents a summary of key properties for this compound and a selection of related compounds, illustrating the variations in their chemical makeup.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₆BrFN₂ | 241.06 | Not available |
| 6-Bromo-8-fluoroquinolin-2(1H)-one | C₉H₅BrFNO | 242.04 | 1215767-80-8 |
| 6-bromo-8-fluoroquinoline-2, 4-dicarboxylic acid | C₁₁H₄BrFNO₄ | 328.06 | Not available |
| 6-bromoquinolin-8-amine (B1581729) | C₉H₇BrN₂ | 223.07 | 57339-57-8 |
| 6-Fluoroquinolin-8-amine | C₉H₇FN₂ | 162.16 | 343-54-4 |
| 4-Bromo-6-fluoroquinoline | C₉H₅BrFN | 226.05 | 661463-17-8 |
| 6-bromo-2-chloro-8-methylquinolin-5-amine | C₁₀H₈BrClN₂ | 271.54 | 858467-33-1 |
| 8-Bromo-6-fluoroquinolin-3-amine | C₉H₆BrFN₂ | 241.06 | 2092339-47-2 |
| 6-BROMO-8-FLUOROISOQUINOLIN-3-AMINE | C₉H₆BrFN₂ | 241.06 | 1260815-69-7 |
| 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole | C₁₁H₁₂BrFN₂ | 271.13 | Not available |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-8-fluoroquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILDSIKDQXZNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations of Halogenated Aminoquinolines
Mechanistic Insights into Quinoline (B57606) Ring Formation
The synthesis of the quinoline ring system is a well-established field in organic chemistry, with several named reactions providing access to this versatile heterocycle. While specific methods for the direct synthesis of 6-Bromo-8-fluoroquinolin-2-amine are not extensively detailed in the provided results, the general principles of quinoline formation offer valuable insights.
Classic methods such as the Skraup synthesis , Friedländer synthesis , and Combes synthesis are foundational. wikipedia.orgpharmaguideline.comvedantu.comuop.edu.pk The Skraup synthesis, for instance, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.comvedantu.comuop.edu.pk The mechanism proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring. pharmaguideline.comvedantu.comuop.edu.pk
The Friedländer synthesis offers a more direct route, involving the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group, typically in the presence of a base. pharmaguideline.comnih.gov The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. iipseries.org
For a polysubstituted quinoline like this compound, a plausible synthetic approach would involve starting with a correspondingly substituted aniline, such as 4-bromo-2-fluoroaniline (B1266173), and reacting it with an appropriate three-carbon component under the conditions of one of these classical methods. The final amino group at the 2-position could be introduced at a later stage or be part of the initial cyclization strategy.
Reactivity of Halogen and Amino Substituents on the Quinoline Core
The presence of bromine, fluorine, and an amino group on the quinoline ring of this compound imparts a unique reactivity profile to the molecule. These substituents influence the electron density of the ring and provide sites for further functionalization.
Nucleophilic Displacement Reactions of Halogens
The halogen atoms on the quinoline ring, particularly the bromine at the 6-position and the fluorine at the 8-position, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The ease of displacement is dependent on several factors, including the nature of the halogen, the position on the ring, and the reaction conditions.
In many SNAr reactions, fluoride (B91410) is the most reactive halide due to its high electronegativity, which polarizes the carbon-halogen bond and facilitates nucleophilic attack. nih.govresearchgate.net However, the reactivity order can be influenced by the nucleophile and solvent system. nih.govresearchgate.net For instance, in reactions with certain nitrogen nucleophiles, the order can be F > Br > Cl > I. nih.gov The bromine atom at the 6-position is also a viable site for nucleophilic displacement, often facilitated by transition metal catalysis.
These displacement reactions are synthetically valuable for introducing a variety of functional groups, such as amines, alkoxides, and thiolates, onto the quinoline scaffold.
Electrophilic Aromatic Substitution Patterns on Halogenated Quinolines
Electrophilic aromatic substitution (SEAr) on the quinoline nucleus is generally directed to the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. gcwgandhinagar.comquimicaorganica.org The positions 5 and 8 are typically the most favored sites for electrophilic attack. uop.edu.pkgcwgandhinagar.comquimicaorganica.org
In the case of this compound, the directing effects of the existing substituents must be considered. The amino group at position 2 is a powerful activating group and would strongly direct incoming electrophiles. However, its influence on the carbocyclic ring is transmitted through the heterocyclic ring. The halogen atoms, bromine and fluorine, are deactivating groups but are ortho, para-directing.
Given the substitution pattern, predicting the precise outcome of an electrophilic substitution reaction is complex. The interplay between the activating amino group and the deactivating but directing halogen atoms would determine the regioselectivity. It is plausible that electrophilic attack could occur at position 5 or 7, but this would need to be determined empirically.
Oxidation and Reduction Pathways of the Quinoline Nucleus
The quinoline ring system can undergo both oxidation and reduction reactions, leading to a variety of saturated and partially saturated derivatives, as well as ring-opened products.
Dearomative Reduction Strategies
The reduction of the quinoline ring can lead to the formation of dihydro-, tetrahydro-, and decahydroquinolines. wikipedia.orgpharmaguideline.comuop.edu.pk The choice of reducing agent and reaction conditions determines the extent of reduction.
Catalytic hydrogenation, often using platinum or palladium catalysts, can lead to the full reduction of both the pyridine and benzene rings, yielding decahydroquinoline. uop.edu.pkyoutube.com Milder reducing agents, such as tin and hydrochloric acid or sodium borohydride, tend to selectively reduce the pyridine ring, affording 1,2,3,4-tetrahydroquinoline. pharmaguideline.comuop.edu.pk
Recent advancements have focused on dearomative functionalization, where the reduction of the quinoline ring is coupled with the introduction of new functional groups. thieme-connect.comnih.govacs.orgresearchgate.net These methods often employ visible-light-induced processes or transition metal catalysis to achieve high levels of selectivity and introduce molecular complexity. thieme-connect.comresearchgate.net
Selective Oxidation Reactions
The oxidation of the quinoline nucleus can be challenging due to the stability of the aromatic system. However, under vigorous conditions, such as with potassium permanganate, the benzene ring can be cleaved to afford pyridine-2,3-dicarboxylic acid (quinolinic acid). wikipedia.orgpharmaguideline.com The pyridine ring itself is generally more resistant to oxidation. pharmaguideline.com The formation of N-oxides by reaction with peroxy acids is also a common transformation of the quinoline nitrogen. gcwgandhinagar.com
For a molecule like this compound, selective oxidation would require careful choice of reagents to avoid unwanted side reactions with the amino and halogen substituents.
Understanding Intramolecular Cyclization and Rearrangement Processes
The presence of a reactive amino group ortho to a nitrogen atom within the quinoline ring, combined with the strategic placement of halogen substituents, renders this compound a prime candidate for intramolecular cyclization reactions. These reactions can lead to the formation of novel tricyclic and tetracyclic frameworks, which are of considerable interest in medicinal chemistry for their potential biological activities.
While specific studies detailing the intramolecular cyclization and rearrangement of this compound are not extensively documented in publicly available literature, the reactivity of analogous systems provides a strong basis for predicting its chemical behavior. The interplay between the nucleophilic 2-amino group and the electrophilic centers that can be generated at the bromine-bearing C-6 position is central to these transformations.
One of the key predicted pathways for intramolecular cyclization involves the reaction of this compound with reagents that can facilitate the formation of a new ring. For instance, the reaction with a one-carbon synthon, such as formaldehyde (B43269) or its equivalents, could potentially lead to the formation of an imidazo[4,5-g]quinoline system. This transformation would likely proceed through an initial formation of a Schiff base at the 2-amino group, followed by an intramolecular nucleophilic attack of a nitrogen atom onto the C-6 position, displacing the bromide ion. The presence of the electron-withdrawing fluorine atom at the C-8 position could influence the electron density of the quinoline ring system and, consequently, the feasibility and rate of such cyclizations.
Furthermore, palladium-catalyzed intramolecular amination reactions represent a powerful tool for the synthesis of fused nitrogen-containing heterocycles. In the context of this compound, the amino group could be acylated or derivatized with a suitable tether containing a nucleophilic moiety. Subsequent intramolecular Buchwald-Hartwig or Ullmann-type coupling could then be employed to forge a new carbon-nitrogen or nitrogen-nitrogen bond, leading to the formation of complex polycyclic structures.
Rearrangement processes in halogenated aminoquinolines, although less commonly reported, can also occur under specific conditions, such as high temperatures or in the presence of strong acids. These rearrangements might involve the migration of the halogen atoms or the amino group around the quinoline nucleus, potentially leading to a variety of isomeric products. The stability of the resulting isomers would be a key driving force for such transformations.
To provide a clearer, albeit predictive, understanding of these potential transformations, the following data tables outline plausible reaction conditions and the expected products based on established methodologies for similar halogenated aminoquinolines.
Table 1: Predicted Intramolecular Cyclization Reactions of this compound
| Reagent/Catalyst | Reaction Conditions | Predicted Product |
| Formaldehyde (or paraformaldehyde) | Acid or base catalysis, heating | 6-Fluoro-1,4-dihydroimidazo[4,5-g]quinoline |
| Phosgene or triphosgene | Inert solvent, base | 6-Fluoro-1H-imidazo[4,5-g]quinolin-2(3H)-one |
| Carbon disulfide | Base, heating | 6-Fluoro-1H-imidazo[4,5-g]quinoline-2(3H)-thione |
| Palladium(0) catalyst, suitable ligand, base | Inert solvent, heating | Fused tricyclic quinoline derivatives (e.g., via intramolecular Buchwald-Hartwig amination of a derivatized amino group) |
Table 2: Potential Rearrangement Processes of this compound
| Conditions | Predicted Rearrangement Type | Potential Products |
| High temperature (thermolysis) | Halogen migration | Isomeric bromo-fluoro-quinolin-2-amines (e.g., 7-Bromo-8-fluoroquinolin-2-amine) |
| Strong acid (e.g., polyphosphoric acid) | Halogen or amino group migration | Various isomeric bromo-fluoro-quinolin-2-amines |
It is important to emphasize that the reactions and products listed in the tables are based on established chemical principles and the known reactivity of related compounds. Detailed experimental studies are required to confirm the specific outcomes for this compound. The exploration of these intramolecular cyclization and rearrangement reactions holds significant promise for the development of novel heterocyclic compounds with potential applications in various fields of chemical science.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19.
Proton (¹H) NMR Analysis
Proton NMR spectroscopy of 6-Bromo-8-fluoroquinolin-2-amine is anticipated to reveal a distinct set of signals corresponding to the aromatic protons and the amine group protons. The chemical shifts (δ) of the protons on the quinoline (B57606) core are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the amine group.
The aromatic region of the ¹H NMR spectrum is expected to show signals for the protons at positions 3, 4, 5, and 7. The proton at C3 would likely appear as a doublet due to coupling with the proton at C4. Similarly, the proton at C4 would also be a doublet. The protons at C5 and C7 would likely appear as singlets or narrow doublets, with their chemical shifts influenced by the adjacent bromine and fluorine substituents, respectively. The amine protons (-NH₂) would typically present as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-3 | 6.8 - 7.2 | d | 8.0 - 9.0 |
| H-4 | 7.8 - 8.2 | d | 8.0 - 9.0 |
| H-5 | 7.5 - 7.8 | s | - |
| H-7 | 7.3 - 7.6 | d | ~2.0 (⁴JH-F) |
| NH₂ | 5.0 - 6.0 | br s | - |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline ring system. The chemical shifts of these carbons will be significantly affected by the attached functional groups.
The carbon atom C2, bonded to the amine group, is expected to be found in the range of 155-160 ppm. The carbons bearing the bromine (C6) and fluorine (C8) atoms will also have characteristic chemical shifts. The C-Br bond will cause a downfield shift for C6, while the C-F bond will result in a significant downfield shift for C8, which will also exhibit splitting due to carbon-fluorine coupling (¹JC-F). The other carbon signals will be assigned based on their electronic environment and through the use of two-dimensional NMR techniques like HSQC and HMBC.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
| C-2 | 155 - 160 |
| C-3 | 110 - 115 |
| C-4 | 135 - 140 |
| C-4a | 145 - 150 |
| C-5 | 125 - 130 |
| C-6 | 115 - 120 |
| C-7 | 120 - 125 (d, JC-F) |
| C-8 | 150 - 155 (d, ¹JC-F) |
| C-8a | 140 - 145 |
Fluorine-19 (¹⁹F) NMR Analysis
Fluorine-19 NMR is a highly sensitive technique for the detection and characterization of organofluorine compounds. In the ¹⁹F NMR spectrum of this compound, a single signal is expected for the fluorine atom at the C8 position. The chemical shift of this fluorine signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal may exhibit coupling to the nearby protons, particularly H-7, which would appear as a doublet in the ¹H NMR spectrum.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₆BrFN₂), high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental formula.
The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity, separated by two mass units. The fragmentation pattern observed in the mass spectrum would provide further structural information, with potential fragment ions arising from the loss of the bromine atom, the amino group, or other small molecules.
X-ray Diffraction for Crystalline Structure Determination
Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would offer the most definitive structural elucidation. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and intermolecular interactions. This data is invaluable for understanding the solid-state packing and potential hydrogen bonding networks involving the amine group and the nitrogen atom of the quinoline ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1500-1650 cm⁻¹ region. The C-Br and C-F stretching vibrations will be found in the fingerprint region, typically below 1200 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=C/C=N Stretch (Aromatic Ring) | 1500 - 1650 |
| C-F Stretch | 1000 - 1200 |
| C-Br Stretch | 500 - 600 |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental in the synthesis and analysis of "this compound," enabling both the qualitative monitoring of reaction progress and the quantitative determination of purity. These methods are crucial for isolating the target compound from reaction mixtures and for ensuring that the final product meets stringent purity specifications for subsequent applications.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of "this compound." While specific application notes for this exact compound are not widely published, methods developed for structurally similar aminoquinolines provide a robust framework for its analysis. For instance, the analysis of related compounds like 6-amino-7-bromoquinoline-5,8-dione (B8093216) has been successfully achieved using reversed-phase HPLC.
A typical HPLC method for "this compound" would likely employ a C18 stationary phase, which is effective for separating moderately polar aromatic compounds. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (such as 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile. This gradient elution allows for the effective separation of the main compound from any starting materials, by-products, or degradation products. Detection is commonly performed using a UV detector, typically at a wavelength of 254 nm where the quinoline ring system exhibits strong absorbance. The retention time under specific conditions is a key identifier of the compound's purity.
Table 1: Representative HPLC Parameters for Analysis of Substituted Aminoquinolines
| Parameter | Typical Conditions |
| Column | C18 (Reversed-Phase) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-programmed gradient from a higher concentration of A to a higher concentration of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Rt | A distinct peak corresponding to the compound, for example, a retention time of approximately 6.8 minutes was observed for a related bromo-aminoquinoline derivative. |
This table presents a hypothetical but scientifically informed HPLC method based on published data for analogous compounds.
Thin Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of the synthesis of "this compound." It allows chemists to quickly assess the consumption of starting materials and the formation of the product.
For the TLC analysis of this compound, silica (B1680970) gel plates are the standard stationary phase. The choice of mobile phase (eluent) is critical and is determined by the polarity of the compound. Based on purification methods for similar compounds, such as the use of an ethyl acetate (B1210297)/hexanes mixture for the column chromatography of 6-bromoquinolin-8-amine (B1581729), a similar solvent system can be adapted for TLC. chemicalbook.com A typical mobile phase for "this compound" would be a mixture of ethyl acetate and hexanes, with the ratio adjusted to achieve an optimal retardation factor (Rf) value, ideally between 0.3 and 0.5 for clear separation.
Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), where the aromatic quinoline ring will quench the fluorescence of the indicator in the silica gel, appearing as dark spots. This non-destructive visualization allows for the comparison of the reaction mixture to spots of the pure starting material and product.
Table 2: Typical TLC Conditions for Monitoring the Synthesis of "this compound"
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate / Hexanes (e.g., 40:60 v/v) |
| Visualization | UV light at 254 nm |
| Expected Rf Value | A distinct spot for the product, with a different Rf value from the starting materials. |
The conditions in this table are proposed based on established methods for structurally related quinoline compounds. chemicalbook.com
Computational and Theoretical Investigations of 6 Bromo 8 Fluoroquinolin 2 Amine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic nature of molecules. arabjchem.orgaps.org These calculations provide a detailed picture of the electron distribution and orbital energies, which are crucial determinants of a molecule's stability, reactivity, and spectroscopic properties. For 6-Bromo-8-fluoroquinolin-2-amine, these methods can elucidate the influence of the bromo, fluoro, and amine substituents on the quinoline (B57606) core's electronic environment.
A key parameter derived from quantum chemical calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgresearchgate.net This HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. rsc.orgresearchgate.net A smaller energy gap suggests that the molecule can be more easily excited, implying higher reactivity, greater polarizability, and a "soft" nature. rsc.orgresearchgate.net Conversely, a large energy gap indicates high stability and low reactivity, characteristic of a "hard" molecule. rsc.org
The energy gap dictates the molecule's ability to donate or accept electrons, which is fundamental to its interactions and reaction mechanisms. researchgate.net For instance, in a study of the parent compound quinoline using DFT (B3LYP/6–31+G(d,p)), the calculated HOMO-LUMO energy gap was -4.83 eV. scirp.org The introduction of substituents, such as in this compound, would be expected to modulate this gap. Electron-withdrawing groups like bromine and fluorine and electron-donating groups like the amine moiety will alter the energies of the HOMO and LUMO, thereby fine-tuning the molecule's reactivity. Studies on other substituted quinolines have shown that the energy gap can be significantly influenced by the nature and position of the substituent group. For example, calculations on 4-carboxyl and 4-carbonyl quinolines revealed they have the lowest energy gaps among a series of derivatives, indicating higher reactivity. ijpras.comresearchgate.net
Table 1: Calculated HOMO-LUMO Energy Gaps for Quinoline and Related Derivatives This table presents data for the parent quinoline molecule and other substituted derivatives to illustrate the range of energy gaps, as specific data for this compound is not available.
| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Quinoline | DFT B3LYP/6–31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |
| 4-Amino-quinoline | DFT B3LYP/6-31G* | -5.68 | -1.01 | 4.67 | researchgate.net |
| 4-Carboxyl-quinoline | DFT B3LYP/6-31G* | -6.47 | -2.22 | 4.25 | researchgate.net |
Note: The energy gap is presented as a positive value, representing the difference between LUMO and HOMO energies.
Molecular Orbital (MO) theory is instrumental in describing the electronic structure and properties of molecules. aps.org The HOMO and LUMO are central to the Frontier Molecular Orbital (FMO) theory, which explains chemical reactions and electronic transitions. rsc.orgsemanticscholar.org The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. semanticscholar.orgajchem-a.com
Molecular Modeling for Conformation and Reactivity Prediction
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are vital for predicting the three-dimensional structure (conformation) of a molecule and understanding its dynamic behavior. For a molecule like this compound, determining the preferred conformation is the first step in predicting its reactivity and how it will interact with other molecules.
Computational tools can perform conformational searches and energy minimizations to identify the most stable arrangement of atoms. arabjchem.org This is particularly important for understanding how the molecule might fit into a biological receptor's active site. The geometry, including bond lengths, bond angles, and dihedral angles, is optimized to find the lowest energy state. acs.org DFT calculations are often employed for accurate geometry optimization. acs.org The resulting structural information is crucial for subsequent studies, such as molecular docking. Furthermore, these models provide insights into the molecule's reactivity through the analysis of calculated electronic descriptors.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). researchgate.net This method is a cornerstone of computer-aided drug design, helping to understand drug-receptor interactions and predict the binding affinity of a compound to a biological target. researchgate.netnih.gov Although specific docking studies for this compound are not documented in the reviewed literature, extensive research on similar quinoline derivatives highlights the utility of this approach. researchgate.netfrontiersin.org
The primary output of a molecular docking simulation is a prediction of the binding mode and an estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.netnih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction between the ligand and the target protein. researchgate.net
Docking studies on various quinoline derivatives have successfully predicted their potential as inhibitors for a range of biological targets. For example, bromo-substituted quinoline-based chalcones have been identified as potent inhibitors of HIV reverse transcriptase. nih.gov In one study, a series of quinoline derivatives were docked into the HIV reverse transcriptase binding site (PDB: 4I2P), with some compounds showing higher docking scores than standard drugs, indicating strong binding affinity. nih.gov Similarly, docking studies of 6-bromo quinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR) have shown binding energies ranging from -5.3 to -6.7 kcal/mol. nih.gov These examples demonstrate how docking can be used to screen and rank potential drug candidates based on their predicted binding efficiency.
Table 2: Examples of Docking Scores for Quinoline Derivatives Against Various Protein Targets This table provides illustrative data from studies on related quinoline compounds to demonstrate the application of molecular docking in predicting binding efficiency.
| Compound Class | Protein Target (PDB ID) | Example Compound | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| Quinoline-pyrimidine derivative | HIV Reverse Transcriptase (4I2P) | Compound 4 | -10.675 | nih.gov |
| 6-Bromo quinazoline derivative | Epidermal Growth Factor Receptor (EGFR) | Compound 8a | -6.7 | nih.gov |
| 6-Bromo quinazoline derivative | Epidermal Growth Factor Receptor (EGFR) | Compound 8c | -5.3 | nih.gov |
| Fluoroquinolone derivative | E. coli Gyrase B | Compound C | -8.562 | researchgate.net |
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular forces that stabilize the ligand-receptor complex. prosys.plus These forces include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.govresearchgate.net Visualizing the docked pose allows researchers to identify key amino acid residues in the protein's active site that interact with the ligand. researchgate.net
Hydrogen bonds are particularly crucial for the specificity and strength of binding. nih.govresearchgate.net For instance, docking studies of newly designed quinoline derivatives against the SARS-CoV-2 main protease (Mpro, PDB ID: 6LU7) revealed hydrogen bond formation with critical residues like His41, Glu166, and Gln189, indicating strong interaction. nih.govresearchgate.net Similarly, studies on 2,4-disubstituted quinoline derivatives binding to serum albumin proteins (BSA and HSA) identified hydrogen bonding and van der Waals forces as the primary drivers of the interaction. prosys.plusswu.ac.th For this compound, the amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring and the fluorine atom can act as hydrogen bond acceptors, facilitating strong interactions with biological macromolecules.
Structure-Activity Relationship (SAR) Derivation through Computational Methods
The exploration of Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. For novel compounds like this compound, where extensive experimental data may not be available, computational methods serve as powerful predictive tools. These in silico techniques, including molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT), allow for the systematic analysis of how structural modifications to the quinoline core could enhance or diminish its potential therapeutic effects.
Computational SAR studies for quinoline derivatives typically investigate the role of different substituents on the heterocyclic ring system. The core structure of this compound possesses three key features for potential modification: the bromine atom at position C6, the fluorine atom at C8, and the amino group at C2. Each of these can be altered to modulate properties such as binding affinity, selectivity, and pharmacokinetic profile.
Molecular Docking and Binding Energy Calculations
Molecular docking is a primary computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. In the context of quinoline derivatives, docking studies have been instrumental in elucidating SAR for various biological targets, including enzymes and receptors involved in cancer, infectious diseases, and inflammation. nih.govnih.govrjptonline.org For instance, studies on similar heterocyclic compounds have shown that substitutions at the C6 position of the quinoline ring can significantly impact binding energy. nih.gov
In a typical computational workflow, a library of virtual analogs of this compound would be generated. These analogs might involve:
Replacing the bromine at C6 with other halogens (Cl, I) or with alkyl or aryl groups.
Altering the substituent at the C8 position.
Modifying the 2-amino group to secondary or tertiary amines or amides.
These virtual compounds are then docked into the active site of a selected biological target. The output, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of binding affinity. Lower binding energy values typically suggest a more favorable interaction. SAR can be derived by correlating these scores with the structural changes. For example, docking studies on quinoline derivatives as potential HIV reverse transcriptase inhibitors revealed that a bromo group at a para-position on an associated phenyl ring resulted in a better binding affinity compared to chloro or fluoro groups. nih.gov Similarly, research on quinazoline derivatives has demonstrated that different substitutions significantly affect binding energies against the Epidermal Growth Factor Receptor (EGFR). nih.gov
Table 1: Exemplary Molecular Docking Results for Substituted Quinoline Scaffolds
This interactive table illustrates how computational docking scores can be used to derive SAR by comparing the predicted binding affinities of hypothetical analogs. Lower scores indicate stronger predicted binding.
| Compound ID | Quinoline Core | C6-Substituent | C8-Substituent | C2-Substituent | Binding Energy (kcal/mol) | Key Interactions Predicted |
| Parent | Quinolin-2-amine | -Br | -F | -NH₂ | -7.5 | H-bond, Halogen bond |
| Analog-1 | Quinolin-2-amine | -Cl | -F | -NH₂ | -7.2 | H-bond, Halogen bond |
| Analog-2 | Quinolin-2-amine | -I | -F | -NH₂ | -7.8 | H-bond, Halogen bond |
| Analog-3 | Quinolin-2-amine | -CH₃ | -F | -NH₂ | -6.9 | H-bond, Hydrophobic |
| Analog-4 | Quinolin-2-amine | -Br | -H | -NH₂ | -7.1 | H-bond |
| Analog-5 | Quinolin-2-amine | -Br | -F | -NHCH₃ | -7.9 | H-bond, Hydrophobic |
| Analog-6 | Quinolin-2-amine | -Br | -F | -C(=O)CH₃ | -6.5 | H-bond |
Molecular Dynamics (MD) and Complex Stability
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a more dynamic view. MD simulations assess the conformational stability of the ligand-protein complex over time, providing insights into how the ligand and protein adjust to each other. nih.gov For a promising docked pose of this compound, an MD simulation would be run to confirm that the key interactions (e.g., hydrogen bonds from the 2-amino group) are maintained in a dynamic, solvated environment. This step is crucial for validating the results of docking and adds a higher level of confidence to the predicted binding mode. researchgate.net
Density Functional Theory (DFT) for Electronic Property Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. nih.govacs.org DFT calculations can determine key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. rsc.org
For this compound and its derivatives, DFT can elucidate how different substituents influence the electron distribution across the quinoline ring. The electron-withdrawing nature of the bromine and fluorine atoms, for example, impacts the molecule's electrostatic potential and its ability to participate in certain interactions. By calculating these properties for a series of analogs, a quantitative structure-activity relationship (QSAR) model can be developed to correlate electronic parameters with biological activity. mdpi.com
Table 2: Illustrative DFT-Calculated Properties for Quinoline Analogs
This interactive table shows representative data from DFT calculations, demonstrating how substitutions affect the electronic properties of the quinoline core. The HOMO-LUMO gap is an indicator of chemical reactivity.
| Compound Analog | C6-Substituent | C8-Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Parent Compound | -Br | -F | -6.2 | -1.8 | 4.4 | 3.1 |
| Analog A | -H | -F | -6.0 | -1.7 | 4.3 | 2.8 |
| Analog B | -NO₂ | -F | -6.8 | -2.5 | 4.3 | 5.2 |
| Analog C | -OCH₃ | -F | -5.7 | -1.5 | 4.2 | 3.5 |
| Analog D | -Br | -H | -6.1 | -1.9 | 4.2 | 2.5 |
| Analog E | -Br | -NO₂ | -6.9 | -2.6 | 4.3 | 5.8 |
By integrating the findings from these computational methods, a comprehensive SAR profile for the this compound scaffold can be constructed. This theoretical framework provides invaluable guidance for synthetic chemistry efforts, prioritizing the synthesis of derivatives with the highest predicted activity and most favorable drug-like properties, thereby accelerating the discovery of new therapeutic agents.
Applications of 6 Bromo 8 Fluoroquinolin 2 Amine and Its Derivatives As Research Scaffolds
Role in Medicinal Chemistry Research and Drug Discovery
The unique electronic and steric properties imparted by the bromo and fluoro substituents, combined with the reactive amino group, make 6-Bromo-8-fluoroquinolin-2-amine an attractive starting point for the synthesis of diverse compound libraries for drug discovery.
Design of Enzyme Inhibitors
The quinoline (B57606) nucleus is a common feature in many enzyme inhibitors. The specific substitutions on the this compound scaffold can be tailored to target the active sites of various enzymes implicated in disease.
DNA Gyrase and Topoisomerase IV: While direct studies on this compound as an inhibitor of DNA gyrase and topoisomerase IV are not extensively documented, the broader class of quinolone and fluoroquinolone antibiotics, which share the core quinoline ring, are well-established inhibitors of these bacterial enzymes. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. The antibacterial mechanism of fluoroquinolones involves the stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome. The presence of a fluorine atom at the C-6 position, as seen in the subject compound, is often a key feature for potent antibacterial activity in the fluoroquinolone class.
Histone Deacetylase (HDAC): Research into the applications of quinoline derivatives has led to the discovery of potent histone deacetylase (HDAC) inhibitors. One notable example is the complex derivative, 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide, also known as CHR-3996. This compound, which incorporates a 6-fluoroquinoline moiety, has been identified as a class I selective orally active HDAC inhibitor. HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibitors are being actively investigated as anticancer agents.
Indoleamine 2,3-dioxygenase 1 (IDO1): Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy. While specific studies on this compound as an IDO1 inhibitor are limited, the quinoline scaffold is present in some known IDO1 inhibitors. The development of dual-target inhibitors, for instance, those targeting both IDO1 and other enzymes, is an active area of research.
Exploration as Anticancer Agents (Mechanism-Focused in vitro and preclinical Studies)
The quinoline and quinazoline scaffolds are integral to numerous anticancer agents. The presence of halogen atoms, such as bromine and fluorine, can enhance the anticancer activity of these compounds. Studies on various substituted quinoline and quinazoline derivatives have demonstrated their potential to inhibit cancer cell proliferation through multiple mechanisms.
Research on halogenated 2H-quinolinone derivatives has shown good cytotoxicity and selectivity toward cancer cell lines compared to normal cells. These compounds have been found to induce G2/M phase arrest and apoptosis in cancer cells. nih.gov Furthermore, studies on 6-bromo quinazoline derivatives have identified compounds with significant cytotoxic effectiveness against cancer cell lines, with some showing stronger activity than the established anticancer drug cisplatin. For instance, a series of 6-bromoquinazoline derivatives showed IC50 values in the range of 0.53-46.6 μM against MCF-7 and SW480 cancer cell lines.
The anticancer mechanisms of quinoline derivatives are diverse and can include the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest. The 6-bromo-5-nitroquinoline derivative, for example, has shown potent antiproliferative activity and the potential to induce cancer cell death through apoptosis. nih.gov While direct preclinical studies on this compound are not widely reported, the collective evidence from related structures strongly suggests its potential as a scaffold for the development of novel anticancer agents.
| Derivative Class | Cancer Cell Line(s) | Observed Effect |
| Halogenated 2H-Quinolinones | MCF-7, HepG-2 | Cytotoxicity, G2/M phase arrest, Apoptosis |
| 6-Bromo Quinazolines | MCF-7, SW480 | Cytotoxicity (IC50: 0.53-46.6 μM) |
| 6-Bromo-5-nitroquinoline | C6, HeLa, HT29 | Antiproliferative activity, Apoptosis |
This table is generated based on data from related quinoline and quinazoline derivatives.
Antimicrobial Research Applications
The quinoline core is famously associated with antimicrobial agents, most notably the fluoroquinolone antibiotics. The 6-bromo and 8-fluoro substitutions in the target compound are suggestive of potential antimicrobial activity. Research on related compounds supports this hypothesis. For instance, derivatives of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one have demonstrated high antibacterial activity against a range of bacteria, including Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia. mediresonline.org
The mechanism of action of quinoline-based antimicrobials often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and repair. The structural features of this compound make it a promising candidate for further investigation and derivatization to develop new and effective antimicrobial agents.
Antimalarial Research Investigations
The history of antimalarial drugs is deeply intertwined with the quinoline scaffold, with quinine being the first effective treatment for malaria. Synthetic 4-aminoquinolines, such as chloroquine, have been mainstays in malaria treatment for decades. Although the direct antimalarial activity of this compound has not been extensively studied, the structural features of 2-aminoquinolines and 4-aminoquinolines are known to be important for antimalarial efficacy.
Research into 4-aminoquinoline (B48711) analogues has shown that modifications to the quinoline ring and the side chain can overcome drug resistance in Plasmodium falciparum. The presence of a halogen at certain positions of the quinoline ring has been shown to be crucial for activity against both chloroquine-susceptible and chloroquine-resistant strains of the malaria parasite. nih.gov This suggests that the 6-bromo-8-fluoro substitution pattern could be a valuable feature in the design of new antimalarial agents.
Antitubercular Research Focus
Tuberculosis remains a major global health threat, and there is an urgent need for new and more effective drugs. Fluoroquinolones are an important class of second-line drugs for the treatment of tuberculosis. nih.gov The antitubercular activity of fluoroquinolones stems from their ability to inhibit Mycobacterium tuberculosis DNA gyrase. nih.gov
Development of Novel Materials and Functional Molecules
Beyond its applications in medicinal chemistry, the this compound scaffold holds promise for the development of novel materials and functional molecules. The presence of reactive sites—the amino group and the bromo substituent—allows for a variety of chemical modifications to tune the electronic and photophysical properties of the molecule.
Functionalized quinolines have been investigated for their applications in organic electronics, such as in the fabrication of organic field-effect transistors (OFETs). rsc.org The ability to introduce different substituents onto the quinoline core can influence the material's charge transport properties. For example, quinolines with a donor-acceptor-donor (D-A-D) architecture have been designed and synthesized for use as active layers in p-channel OFETs. rsc.org The this compound core, with its inherent electronic properties, could serve as a building block for the synthesis of new organic semiconducting materials.
Furthermore, the amino and bromo groups provide handles for polymerization or for grafting onto other materials to create functional surfaces or polymers with specific properties. The development of quinoline-based materials is an emerging field with potential applications in sensors, light-emitting diodes, and other electronic devices.
Applications in Organic Electronic Devices
Quinoline and its derivatives have garnered attention for their use in organic electronic devices, such as organic light-emitting diodes (OLEDs). researchgate.net Their high thermal and chemical stability, coupled with their electron-transporting capabilities, make them suitable for these applications. researchgate.net The quinoline core can be readily modified to tune its electronic and photophysical properties, which is crucial for optimizing the performance of organic electronic devices. While direct applications of this compound in this field are not extensively documented, its structural features suggest potential utility. The bromo and fluoro substituents can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which is a key factor in designing efficient charge-transporting materials.
Synthesis of Dyes and Pigments for Advanced Technologies (e.g., OLEDs, Solar Cells)
The development of novel dyes and pigments is essential for advancing technologies like OLEDs and dye-sensitized solar cells (DSSCs). Quinoline-based compounds are promising candidates for these applications due to their intriguing optoelectronic features. researchgate.netresearchgate.net Highly conjugated quinoline derivatives have been explored as dyes and phosphors in such devices. researchgate.net The synthesis of new quinoline-based organic photosensitizers is an active area of research for improving the efficiency of DSSCs. researchgate.net The this compound scaffold could serve as a valuable starting material for the synthesis of novel dyes. The bromo group can be utilized in cross-coupling reactions to extend the π-conjugation of the system, a common strategy for red-shifting the absorption and emission wavelengths. The amino group can act as an electron-donating group, which is a desirable feature in many dye structures.
A theoretical investigation into new quinoline-based organic photosensitizers for DSSCs highlights the importance of molecular design in optimizing performance. researchgate.net The strategic placement of electron-donating and -accepting groups on the quinoline core can fine-tune the photophysical properties of the resulting dye. The table below illustrates the impact of different substituents on the performance of quinoline-based dyes in DSSCs, based on data from related studies.
| Dye Structure | Power Conversion Efficiency (%) | Reference |
| Quinoline-based dye with auxiliary acceptor | Improved photovoltaic efficiency | researchgate.net |
| Pyrano[3,2-c]quinoline-based dye | 4.64% | nih.gov |
This table is illustrative and based on data for related quinoline derivatives, not this compound itself.
Fabrication of Fluorescent Probes
Fluorescent probes are indispensable tools in chemical biology and medical diagnostics for the real-time monitoring of biological processes and the detection of specific analytes. crimsonpublishers.comnih.gov Quinoline-based scaffolds are widely explored for the development of molecular probes and chemosensors due to their interesting biological, photophysical, and pharmacological properties. crimsonpublishers.com The quinoline core itself is a fluorophore, and its fluorescence properties can be modulated by the introduction of various functional groups. nih.gov This allows for the rational design of probes with specific sensing capabilities. nih.gov
Derivatives of this compound could be developed into fluorescent probes for various applications. The amino group can be functionalized to introduce a recognition moiety for a specific target, while the bromo and fluoro groups can be used to fine-tune the photophysical properties of the probe, such as its quantum yield and Stokes shift. Quinoline-based probes have been successfully developed for the detection of metal ions, pH, and various biomolecules. nih.govbohrium.com
| Probe Type | Target Analyte | Key Features | Reference |
| Quinoline-based multiphoton fluorescent probe | Lipid droplets | Deeper tissue penetration, lower autofluorescence | crimsonpublishers.com |
| Quinoline-based fluorescent probe ZS-C1 | Cysteine in glioma | High selectivity, real-time monitoring | nih.gov |
| Quinoline-based hydrophilic flavonol fluorescent probe | Zn2+ | High sensitivity and specificity | bohrium.com |
This table presents examples of quinoline-based fluorescent probes to illustrate the potential of the scaffold.
Advanced Intermediate in Organic Synthesis
The versatility of the quinoline scaffold, combined with the presence of multiple reactive sites on this compound, makes it a valuable intermediate in organic synthesis. The development of novel methods for the synthesis of quinoline ring systems continues to be an area of active research. scispace.comrsc.org
Precursor for Complex Heterocyclic Systems
The this compound molecule can serve as a precursor for the synthesis of more complex heterocyclic systems. The bromine atom is particularly useful for this purpose, as it can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures. The amino group can also be a site for further reactions, such as acylation, alkylation, or diazotization, leading to a diverse range of derivatives. The synthesis of polyfunctional fluoro-quinoline derivatives is an area of interest, and this compound could be a key building block in this endeavor. researchgate.net
Building Block for Chemical Library Synthesis
Combinatorial chemistry has become a powerful tool in drug discovery and materials science for the rapid generation of large and diverse collections of compounds, known as chemical libraries. nih.govijpsonline.com The synthesis of these libraries relies on the use of versatile building blocks that can be readily functionalized. This compound is an excellent candidate for a building block in chemical library synthesis. The presence of three distinct functional handles—the bromo group, the fluoro group, and the amino group—allows for the introduction of diversity at multiple points in the molecule.
The split-and-mix synthesis strategy, a common technique in combinatorial chemistry, could be employed with this building block to generate a large library of quinoline derivatives. ijpsonline.com Such a library could then be screened for a variety of biological activities or material properties. The synthesis of substituted quinolines for applications such as anticancer agents has demonstrated the utility of this scaffold in generating bioactive molecules. nih.govrsc.org
Future Directions and Emerging Research Avenues in Halogenated Aminoquinoline Chemistry
Sustainable and Green Chemistry Approaches in Synthesis
The synthesis of complex molecules like 6-Bromo-8-fluoroquinolin-2-amine has traditionally relied on methods that are often energy-intensive and generate significant chemical waste. The principles of green chemistry are now guiding the development of more environmentally benign synthetic routes. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous substances.
Recent advancements in the greener synthesis of quinoline (B57606) derivatives have highlighted several promising strategies. nih.govrsc.org These include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, leading to more energy-efficient processes.
Ultrasound-Mediated Reactions: The use of ultrasound can enhance reaction rates and efficiency, providing a greener alternative to conventional heating methods. mdpi.com
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol is a key focus. rsc.orgnih.gov
Biocatalysis: Employing enzymes as catalysts can lead to highly selective and efficient transformations under mild conditions.
While traditional methods for synthesizing quinoline derivatives, such as the Skraup, Friedländer, and Doebner-von Miller reactions, have been widely used, they often involve harsh conditions and the use of hazardous reagents. eurekaselect.complos.org The shift towards greener alternatives is not only environmentally responsible but also economically advantageous in the long run.
Table 1: Comparison of Traditional vs. Green Synthesis Methods for Quinolines
| Feature | Traditional Synthesis Methods | Green Synthesis Methods |
| Energy Consumption | High | Low to Moderate |
| Solvent Use | Often hazardous organic solvents | Water, ethanol, or solvent-free |
| Waste Generation | Significant | Minimized |
| Reaction Conditions | Often harsh (high temperature, pressure) | Mild (room temperature, atmospheric pressure) |
| Catalysts | Often stoichiometric and hazardous | Recyclable, non-toxic catalysts |
Advanced Catalyst Development for Selective Transformations
The precise and selective functionalization of the quinoline scaffold is crucial for tuning the biological activity of compounds like this compound. Advanced catalyst development is at the forefront of achieving this selectivity. Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for C-H bond activation and functionalization, allowing for the introduction of various substituents at specific positions on the quinoline ring. nih.gov
Key areas of advancement in catalyst development include:
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of functionalized aminoquinolines. neuroquantology.com
Bimetallic Catalysts: The use of bimetallic catalysts, such as gold-palladium (Au-Pd), has shown promise in the selective hydrogenation of halogenated quinolines, a process that can be challenging due to competing dehalogenation reactions. nih.gov
Metal-Free Catalysis: To address the cost and toxicity concerns associated with some transition metals, researchers are exploring metal-free catalytic systems for halogenation and other transformations of quinolines. eurekaselect.comnih.gov
Photoredox Catalysis: Visible-light-induced photocatalysis offers a mild and efficient method for various organic transformations, including the halogenation of quinolines. plos.org
The development of catalysts that can selectively modify the 6-bromo and 8-fluoro positions of the quinolin-2-amine core will be instrumental in creating libraries of analogs for structure-activity relationship (SAR) studies.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the design and optimization of new drug candidates. nih.govekb.eg In the context of halogenated aminoquinolines, AI and ML can be applied in several ways:
Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel quinoline derivatives. mdpi.comneuroquantology.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, exploring a vast chemical space that would be impossible to investigate through traditional methods alone.
Quantitative Structure-Activity Relationship (QSAR) Studies: AI-powered QSAR models can identify the key structural features of halogenated aminoquinolines that are responsible for their biological activity, providing valuable insights for the design of more potent and selective compounds. nih.govnih.gov
Virtual Screening: AI can be used to rapidly screen large virtual libraries of compounds to identify those that are most likely to bind to a specific biological target.
By leveraging the power of AI and ML, researchers can significantly reduce the time and cost associated with the discovery and development of new drugs based on the this compound scaffold.
Table 2: Applications of AI and Machine Learning in Quinoline Drug Design
| Application | Description | Potential Impact |
| Predictive Modeling | Predicting bioactivity, toxicity, and ADMET properties. | Prioritization of synthetic targets, reduced attrition rates. |
| De Novo Design | Generating novel molecular structures with desired properties. | Exploration of new chemical space, discovery of novel scaffolds. |
| QSAR Studies | Identifying key structural features for biological activity. | Rational design of more potent and selective compounds. |
| Virtual Screening | Rapidly screening large compound libraries. | Efficient identification of potential hit compounds. |
Exploration of New Biological Targets and Mechanisms of Action
While quinoline-based compounds have a long history as antimalarial agents, their therapeutic potential extends to a wide range of other diseases, including cancer and inflammatory disorders. researchgate.netacs.org A key area of future research is the identification and validation of new biological targets for halogenated aminoquinolines like this compound.
Recent studies have identified several promising targets for quinoline derivatives:
Kinases: Many quinoline-based compounds have been shown to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammation. nih.govneuroquantology.comekb.eg Bruton's tyrosine kinase (BTK) is one such target for which 4-aminoquinoline (B48711) derivatives have shown significant inhibitory activity. ekb.eg
Aldehyde Dehydrogenase 1 (ALDH1) and Quinone Reductase 2 (QR2): These enzymes have been identified as potential targets for quinoline drugs, suggesting novel mechanisms of action beyond their traditional roles. mdpi.com
Autophagy Inhibition: Some quinoline-based antimalarial drugs have been found to inhibit autophagy, a cellular process that can promote cancer cell survival. eurekaselect.com This discovery opens up new avenues for the development of quinoline-based anticancer agents.
DNA Methyltransferases (DNMTs): Novel quinoline compounds have been shown to inhibit and degrade DNMTs, enzymes that play a crucial role in the epigenetic regulation of gene expression in cancer. nih.gov
The exploration of these and other novel targets will be crucial for expanding the therapeutic applications of halogenated aminoquinolines and for developing more effective treatments for a variety of diseases.
Development of Multi-Target Directed Ligands
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to the emergence of a new paradigm in drug design: the development of multi-target directed ligands (MTDLs). nih.gov MTDLs are single molecules designed to interact with multiple biological targets simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance.
The quinoline scaffold is particularly well-suited for the development of MTDLs due to its versatile structure, which can be readily modified to incorporate different pharmacophores. nih.govmdpi.comrsc.org For example, quinoline-based compounds have been designed as dual inhibitors of EGFR and HER-2, two key receptors involved in cancer progression. rsc.org
Future research in this area will focus on:
Rational Design: Utilizing computational methods to design quinoline-based MTDLs with optimized affinity and selectivity for multiple targets. nih.gov
Hybrid Molecules: Synthesizing hybrid molecules that combine the quinoline scaffold with other pharmacologically active moieties to achieve multi-target activity.
Targeting Multiple Pathways: Designing MTDLs that can modulate different but interconnected signaling pathways involved in a particular disease.
The development of multi-target directed ligands based on the this compound scaffold represents a promising strategy for creating next-generation therapeutics with improved clinical outcomes.
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or CDK2). Focus on halogen bonding with backbone carbonyls .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy .
How can researchers address stability issues during long-term storage of this compound?
Advanced Research Question
- Storage Conditions :
- Stability Monitoring :
How should conflicting data on synthetic yields or biological activity be resolved?
Advanced Research Question
Case Study : Discrepancies in bromination yields (40–75% reported):
Variable Analysis :
- Catalyst purity (e.g., trace metals in NBS).
- Solvent dryness (DMF must be <50 ppm H₂O).
Reproducibility Protocols :
- Standardize reaction scales (e.g., 1 mmol vs. 10 mmol).
- Validate biological activity across multiple cell lines (e.g., HeLa vs. MCF-7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
